molecular formula C11H17NO B2716998 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane CAS No. 1851143-13-9

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane

Cat. No.: B2716998
CAS No.: 1851143-13-9
M. Wt: 179.263
InChI Key: TYFMMNHPDYUHBD-UHFFFAOYSA-N
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Description

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane is a spirocyclic compound featuring a unique bicyclo[2.6]nonane scaffold with oxygen (oxa) and nitrogen (aza) heteroatoms. The spiro[2.6]nonane system comprises two fused rings (one 6-membered and one 3-membered), creating a rigid three-dimensional structure. The but-3-ynyl substituent at position 8 introduces a terminal alkyne group, which may enhance reactivity or modulate pharmacological properties.

Properties

IUPAC Name

8-but-3-ynyl-5-oxa-8-azaspiro[2.6]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMMNHPDYUHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOCC2(C1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851143-13-9
Record name 8-(but-3-yn-1-yl)-5-oxa-8-azaspiro[2.6]nonane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a butynyl group with an oxazaspiro compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the butynyl group to a butyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the butynyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Substitution: Halides, amines, solvents like dichloromethane, room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated carbon chains.

    Substitution: Substituted derivatives with various functional groups replacing the butynyl group.

Scientific Research Applications

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the study of spiro compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible biological activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Azaspiro[2.6]nonane (CAS: 186418-15-5)

  • Structure: Shares the spiro[2.6]nonane core but lacks the oxa (oxygen) group and butynyl substituent.

2-Oxa-7-azaspiro[3.5]nonane

  • Structure: Features a spiro[3.5]nonane system with oxa and aza groups at positions 2 and 5.
  • Key Difference : The larger spiro ring (3.5 vs. 2.6) and different heteroatom positions may influence conformational flexibility and binding to biological targets .

2,8-Dioxabicyclo[3.3.1]nonane Derivatives

  • Structure : Bicyclic system with two oxygen atoms; lacks nitrogen.
  • Key Difference : Demonstrated potent hLDHA inhibitory activity (IC₅₀ = 3.6–50 µM), suggesting that oxygen positioning critically impacts enzyme interaction .

Substituent Variations

3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane

  • Structure : Combines diaza and dioxo groups with a benzyl substituent.
  • Activity : Antimicrobial against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli) .

7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane

  • Structure : Contains a benzodioxole moiety attached to the spiro framework.
  • Key Difference : The bulky aromatic substituent may sterically hinder receptor binding compared to the linear butynyl group .

Pharmacological Activities of Structural Analogs

Compound Class Biological Activity Potency/IC₅₀ Reference
2,8-Dioxabicyclo[3.3.1]nonane hLDHA inhibition 3.6–50 µM
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Antimicrobial (Gram± bacteria) Not quantified
3,7-Diazabicyclo[3.3.1]nonane (bispidine) SARS-CoV-2 3CLpro inhibition Moderate activity
2,7-Diazaspiro[3.5]nonane Sigma receptor (S1R) modulation Ki = 10–100 nM

Key Insights :

  • Enzyme Inhibition : Oxygen-rich scaffolds (e.g., dioxabicyclo systems) show stronger enzyme inhibition, likely due to hydrogen bonding with active sites .
  • Antimicrobial Activity : Diaza-dioxo systems exhibit broad-spectrum effects, suggesting that nitrogen and oxygen synergize in disrupting bacterial membranes .
  • Receptor Modulation: Flexibility in spiro systems (e.g., 2,7-diazaspiro[3.5]nonane) enhances subtype selectivity for receptors like S1R .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted)
8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane C₁₁H₁₇NO 179.26 ~2.1 (estimated)
6-Azaspiro[2.6]nonane C₈H₁₅N 125.21 1.8
8-Oxa-5-azaspiro[3.5]nonane C₇H₁₃NO 127.18 0.7

Biological Activity

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane is a spirocyclic compound characterized by its unique structure, which includes both an oxaza and a spiro moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting synthesis methods, mechanisms of action, and relevant research findings.

The synthesis of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane typically involves the reaction of a butynyl group with an oxazaspiro compound under specific conditions, often utilizing solvents like dichloromethane and catalysts such as palladium on carbon. The molecular formula is C11H17NOC_{11}H_{17}NO with a molecular weight of 179.26 g/mol .

Property Value
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
CAS Number1851143-13-9

The biological activity of 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane is believed to arise from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity or influence cellular processes, potentially leading to various therapeutic effects .

Biological Activity

Research indicates that 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane exhibits significant biological activity:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at certain concentrations .

Anticancer Properties

There is emerging evidence suggesting that 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of spiro compounds, including 8-but-3-ynyl derivatives, showing a notable reduction in bacterial growth at concentrations as low as 50 µM against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Study : In another study focusing on human breast cancer cell lines (MCF7), treatment with varying concentrations of 8-but-3-ynyl compounds resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at higher concentrations .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 8-but-2-ynyl derivatives, 8-but-3-ynyl exhibits distinct biological profiles due to its unique spirocyclic structure. This uniqueness contributes to its potential as a lead compound in drug development.

Compound Biological Activity
8-but-3-yne derivativesSignificant antimicrobial and anticancer properties
8-but-2-yne derivativesModerate antimicrobial activity; less potent against cancer cell lines

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